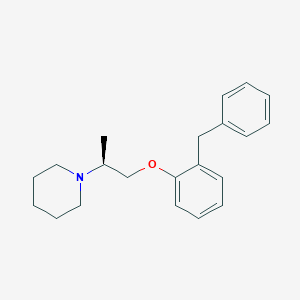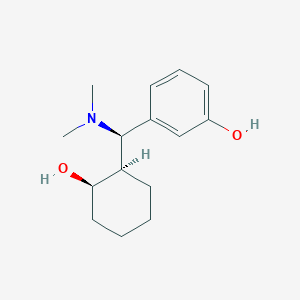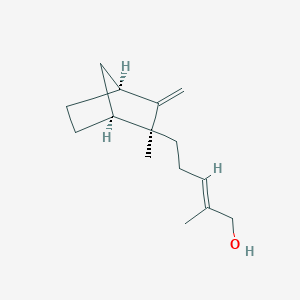
Trichorzianine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichorzianine B is a natural product that has been isolated from the fungus Trichoderma viride. This compound has been found to have a wide range of biological activities, including antifungal, antibacterial, and insecticidal properties. In recent years, there has been increasing interest in the synthesis and study of trichorzianine B due to its potential as a therapeutic agent.
Mecanismo De Acción
Trichorzianine B has been found to inhibit the growth of a variety of fungi and bacteria. Studies have shown that it works by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA. Trichorzianine B has also been found to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Trichorzianine B has been found to have a range of biochemical and physiological effects. Studies have shown that it can inhibit the growth of a variety of fungi and bacteria, including Candida albicans, Aspergillus flavus, and Staphylococcus aureus. Trichorzianine B has also been found to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trichorzianine B has several advantages for use in lab experiments. It is a natural product that is readily available, and it has a wide range of biological activities. However, there are also limitations to its use in lab experiments. Trichorzianine B can be difficult to synthesize, and it can be expensive to obtain. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on trichorzianine B. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of trichorzianine B's potential as an anticancer agent, with a focus on understanding its mechanism of action and identifying potential drug targets. Finally, there is potential for the development of new applications for trichorzianine B, such as in the treatment of fungal and bacterial infections.
Métodos De Síntesis
Trichorzianine B can be synthesized using a variety of methods, including extraction from Trichoderma viride cultures and chemical synthesis. One common method of chemical synthesis involves the reaction of 2,4-dinitrophenylhydrazine with 2,4-dinitrobenzaldehyde, followed by the reaction of the resulting hydrazone with methyl 3-oxobutanoate.
Aplicaciones Científicas De Investigación
Trichorzianine B has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Research has focused on its antifungal, antibacterial, and insecticidal properties, as well as its potential as an anticancer agent. Studies have also investigated the mechanism of action of trichorzianine B and its biochemical and physiological effects.
Propiedades
Número CAS |
112959-01-0 |
|---|---|
Nombre del producto |
Trichorzianine B |
Fórmula molecular |
C91H148N22O25 |
Peso molecular |
1950.3 g/mol |
Nombre IUPAC |
4-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[(2-acetamido-2-methylpropanoyl)amino]propanoylamino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C91H148N22O25/c1-26-47(6)65(74(129)99-55(33-36-61(92)117)69(124)98-56(35-38-63(119)120)68(123)97-52(43-114)41-51-42-94-54-31-28-27-30-53(51)54)104-79(134)85(12,13)109-75(130)64(46(4)5)103-73(128)60-32-29-39-113(60)83(138)91(24,25)108-72(127)58(40-45(2)3)100-70(125)59(44-115)102-78(133)87(16,17)111-82(137)90(22,23)112-81(136)89(20,21)107-71(126)57(34-37-62(93)118)101-77(132)86(14,15)110-80(135)88(18,19)106-67(122)49(8)95-66(121)48(7)96-76(131)84(10,11)105-50(9)116/h27-28,30-31,42,45-49,52,55-60,64-65,94,114-115H,26,29,32-41,43-44H2,1-25H3,(H2,92,117)(H2,93,118)(H,95,121)(H,96,131)(H,97,123)(H,98,124)(H,99,129)(H,100,125)(H,101,132)(H,102,133)(H,103,128)(H,104,134)(H,105,116)(H,106,122)(H,107,126)(H,108,127)(H,109,130)(H,110,135)(H,111,137)(H,112,136)(H,119,120) |
Clave InChI |
MTJOXVIDHVPJAI-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)CO)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)CO)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
Secuencia |
XAAXXQXXXSLXPVXXQEW |
Sinónimos |
trichorzianine B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



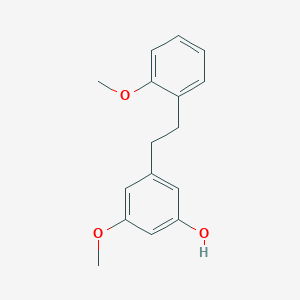
![1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid](/img/structure/B49900.png)
![Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate](/img/structure/B49901.png)
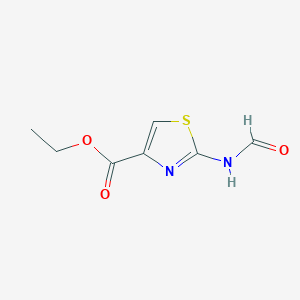
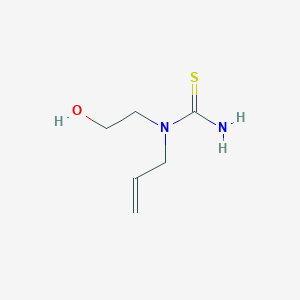
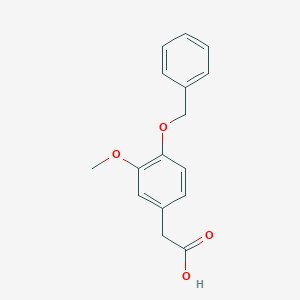
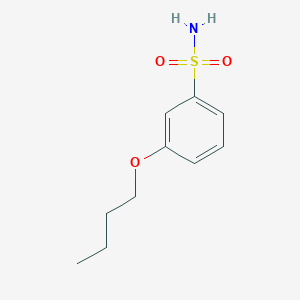
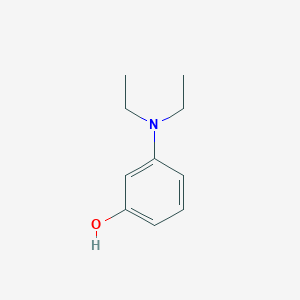
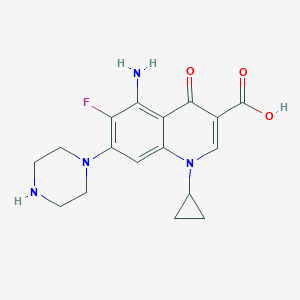
![4-Azaspiro[2.5]octane](/img/structure/B49918.png)
